molecular formula C15H15F2NO3S B2368527 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034312-92-8

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2368527
CAS No.: 2034312-92-8
M. Wt: 327.35
InChI Key: YHZFRRSUYMTKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoro substituents on the benzene ring, a hydroxyethoxy group, and a thiophene ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting from a difluorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Amidation: The amino group can then be reacted with an appropriate acid chloride or anhydride to form the benzamide.

    Ether Formation: The hydroxyethoxy group can be introduced via an etherification reaction.

    Thienyl Substitution: Finally, the thiophene ring can be attached through a substitution reaction.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro groups and the thiophene ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the hydroxyethoxy and thiophene groups.

    N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the difluoro substituents.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the difluoro and hydroxyethoxy groups.

Uniqueness

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of difluoro substituents, hydroxyethoxy group, and thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c16-11-4-3-10(8-12(11)17)15(20)18-9-13(21-6-5-19)14-2-1-7-22-14/h1-4,7-8,13,19H,5-6,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFRRSUYMTKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.